(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3,6-bis(diethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
U-74500A Free Base, also known as a lazaroid, is a synthetic 21-aminosteroid compound. It was initially developed by Pharmacia & Upjohn, Inc. and is primarily known for its neuroprotective properties. This compound has shown potential in treating neurodegenerative diseases and mitigating oxidative stress-related damage .
Preparation Methods
The synthesis of U-74500A Free Base involves multiple steps, including the formation of the steroid backbone and the introduction of the aminosteroid functionality. The synthetic route typically involves:
Formation of the steroid backbone: This step includes the cyclization of a suitable precursor to form the core steroid structure.
Introduction of the aminosteroid functionality: This involves the addition of an amino group to the steroid backbone, often through a series of substitution reactions.
Industrial production methods for U-74500A Free Base are not widely documented, but custom synthesis services are available for research purposes .
Chemical Reactions Analysis
U-74500A Free Base undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of U-74500A Free Base .
Scientific Research Applications
U-74500A Free Base has a wide range of scientific research applications, including:
Neuroprotection: It has been shown to protect neurons from oxidative stress and lipid peroxidation, making it a potential treatment for neurodegenerative diseases.
Ischemia/Reperfusion Injury: U-74500A Free Base has been studied for its ability to mitigate damage caused by ischemia and reperfusion in various organs, including the brain and intestines.
Antioxidant Properties: The compound acts as a potent antioxidant, reducing the levels of reactive oxygen species and lipid peroxidation in biological systems.
Mechanism of Action
The mechanism of action of U-74500A Free Base involves its ability to inhibit lipid peroxidation and reduce oxidative stress. The compound targets mitochondrial dysfunction and reactive oxygen species production, thereby protecting cells from oxidative damage. It also modulates the activity of various mitochondrial complexes and caspase expression, which are crucial for cell survival and function .
Comparison with Similar Compounds
U-74500A Free Base belongs to a class of compounds known as lazaroids, which are 21-aminosteroids with potent antioxidant properties. Similar compounds include:
Compared to these similar compounds, U-74500A Free Base is unique in its specific molecular structure and its ability to modulate multiple mitochondrial complexes and caspase expression, making it a promising candidate for further research and therapeutic applications .
Properties
CAS No. |
111640-85-8 |
---|---|
Molecular Formula |
C39H57N5O2 |
Molecular Weight |
627.9 g/mol |
IUPAC Name |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3,6-bis(diethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C39H57N5O2/c1-8-42(9-2)33-14-15-35(43(10-3)11-4)40-37(33)44-22-20-41(21-23-44)26-34(46)36-27(5)24-32-30-13-12-28-25-29(45)16-18-38(28,6)31(30)17-19-39(32,36)7/h14-18,25,27,30,32,36H,8-13,19-24,26H2,1-7H3/t27-,30-,32+,36-,38+,39+/m1/s1 |
InChI Key |
AURBBRTXTSQWSZ-NLJYJMBESA-N |
SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C |
Isomeric SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)[C@H]3[C@@H](C[C@@H]4[C@@]3(CC=C5[C@H]4CCC6=CC(=O)C=C[C@@]65C)C)C |
Canonical SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCN(CC2)CC(=O)C3C(CC4C3(CC=C5C4CCC6=CC(=O)C=CC65C)C)C |
Synonyms |
21-(4(3,6-di-N-diethylamine-2-pyridinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione DDPPMPTD |
Origin of Product |
United States |
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